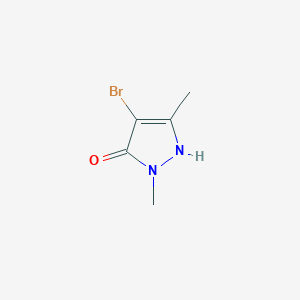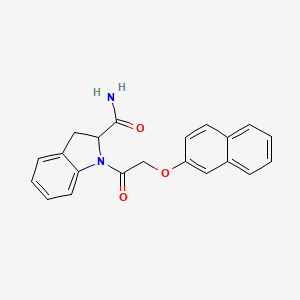
diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound known for its unique chemical structure that integrates elements from multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step processes:
Step One: Preparation of the 3-methylthiophene-2,4-dicarboxylate precursor, generally through alkylation reactions.
Step Two: Integration of the 1,4-dioxo-3,4-dihydrophthalazin moiety, often achieved by condensation reactions.
Step Three: Esterification to form the diethyl ester derivative.
Industrial Production Methods
For industrial-scale production, the synthesis process must be optimized for cost-efficiency and yield. This may involve the use of continuous flow reactors and automated synthesis platforms, ensuring high reproducibility and purity.
化学反应分析
Types of Reactions
Oxidation: Diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate can undergo oxidation reactions, often yielding higher oxidation state derivatives.
Reduction: Reduction processes typically target the carbonyl groups within the phthalazin and thiophene rings, altering the compound's electronic properties.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides, sulfonating agents.
Major Products Formed
The reactions lead to a variety of products, depending on the reagents used. For instance, oxidation could yield sulfoxides or sulfones, while reduction might produce alcohols or amines.
科学研究应用
Diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate has a wide range of research applications:
Chemistry: Used as a building block for complex organic synthesis due to its versatile reactivity.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism by which this compound exerts its effects varies depending on its application:
Molecular Targets: The compound may interact with various proteins, enzymes, or receptors.
Pathways Involved: It can influence biochemical pathways related to oxidative stress, inflammation, or cell proliferation.
相似化合物的比较
When compared to other compounds with similar functional groups, diethyl 5-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-methylthiophene-2,4-dicarboxylate stands out due to its unique structural features, which grant it specific reactivity and interaction profiles.
List of Similar Compounds
Diethyl 3-methylthiophene-2,4-dicarboxylate
1,4-Dioxo-3,4-dihydrophthalazine-2-carboxylic acid derivatives
Substituted thiophene derivatives
属性
IUPAC Name |
diethyl 5-(1,4-dioxo-3H-phthalazin-2-yl)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-4-26-18(24)13-10(3)14(19(25)27-5-2)28-17(13)21-16(23)12-9-7-6-8-11(12)15(22)20-21/h6-9H,4-5H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYFJBQUNVNISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N2C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine](/img/structure/B2477447.png)
![Methyl 3-{[2-(methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2477448.png)
![5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide](/img/structure/B2477449.png)
![N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2477450.png)
![2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid](/img/structure/B2477451.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477452.png)




![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2477458.png)
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2477463.png)

![5-bromo-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2477467.png)
